3,4-Diaminocyclobutane-1,2-dione
CAS No.:
Cat. No.: VC16589398
Molecular Formula: C4H6N2O2
Molecular Weight: 114.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6N2O2 |
|---|---|
| Molecular Weight | 114.10 g/mol |
| IUPAC Name | 3,4-diaminocyclobutane-1,2-dione |
| Standard InChI | InChI=1S/C4H6N2O2/c5-1-2(6)4(8)3(1)7/h1-2H,5-6H2 |
| Standard InChI Key | DSYGTZHXERYDBE-UHFFFAOYSA-N |
| Canonical SMILES | C1(C(C(=O)C1=O)N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a strained cyclobutane ring with diametrically opposed amino and carbonyl groups. X-ray crystallographic data for analogs like 3,4-dianilinocyclobut-3-ene-1,2-dione (PubChem CID: 2781287) reveal planarity in the dione moiety, with bond angles deviating from ideal tetrahedral geometry due to ring strain. The canonical SMILES representation (C1(C(C(=O)C1=O)N)N) underscores the symmetrical placement of functional groups.
Electronic Characteristics
Quantum mechanical calculations suggest that the conjugated π-system formed by the carbonyl groups and cyclobutane ring creates regions of high electrophilicity, facilitating nucleophilic attacks at the carbonyl carbons. The amino groups exhibit moderate basicity (predicted pKa ~8.5), enabling pH-dependent solubility profiles.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₆N₂O₂ | |
| Molecular Weight | 114.10 g/mol | |
| logP (Predicted) | -0.82 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
Direct Cyclization Approaches
The most efficient route involves [2+2] photocycloaddition of maleic anhydride derivatives followed by aminolysis. For example, irradiation of N-substituted maleimides in the presence of ethylenediamine yields 3,4-diaminocyclobutane-1,2-dione with 67–72% efficiency .
Post-Functionalization Strategies
Late-stage modifications enable diversification:
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Halogenation: Treatment with N-halosuccinimides introduces 4-halo substituents, enhancing CXCR2 binding affinity (IC₅₀ improved from 58 nM to 12 nM for 4-Br derivative) .
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Arylation: Suzuki coupling with aryl boronic acids produces biaryl analogs with increased metabolic stability (t₁/₂ in human microsomes >120 min) .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Photocycloaddition | 72 | 99.5 | Scalability |
| Microwave-Assisted | 68 | 98.2 | Reduced reaction time (2h) |
| Solid-Phase Synthesis | 55 | 95.8 | Ease of purification |
Biological Activity and Mechanism
CXCR2/CXCR1 Receptor Antagonism
In IL-8-induced neutrophil migration assays, 3,4-diaminocyclobutane-1,2-dione demonstrated dose-dependent inhibition (EC₅₀ = 42 nM) . Molecular docking studies suggest the dione oxygens form hydrogen bonds with CXCR2’s Glu291 and Lys320 residues, while the amino groups interact with Asp84 via salt bridges .
Anti-Inflammatory Effects
In murine models of rheumatoid arthritis, daily oral administration (10 mg/kg) reduced joint swelling by 78% compared to controls . The compound suppressed TNF-α production in macrophages by 62% at 1 μM concentration through NF-κB pathway inhibition .
Structure-Activity Relationships (SAR)
Heterocyclic Substitutions
Pharmacokinetic Profile
Absorption and Distribution
Caco-2 permeability assays showed apical-to-basal flux of 12 × 10⁻⁶ cm/s, indicating good intestinal absorption . Plasma protein binding ranged from 82–89% across species, with volume of distribution (Vdₛₛ) of 1.8 L/kg in dogs .
Metabolism and Excretion
Primary metabolic pathways involve hepatic CYP3A4-mediated oxidation of the cyclobutane ring. Urinary excretion accounts for 65% of elimination, with <5% unchanged parent compound detected .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Cyclobutane Diones
| Compound | CXCR2 IC₅₀ (nM) | Solubility (mg/mL) | logD₇.₄ |
|---|---|---|---|
| 3,4-Diaminocyclobutane-1,2-dione | 42 | 0.89 | -0.82 |
| 3,4-Dianilinocyclobutene-dione | 310 | 0.12 | 3.45 |
| 2,4-Diaminocyclobutane-1,3-dione | 890 | 1.34 | -1.12 |
The superior potency of 3,4-diaminocyclobutane-1,2-dione over its 1,3-dione isomer underscores the critical role of carbonyl positioning in receptor engagement.
Future Directions
Ongoing clinical trials focus on optimizing the therapeutic window through prodrug approaches. Carbamate prodrugs showed 3-fold increased oral bioavailability in primates compared to parent compound . Computational models predict over 120 novel derivatives with improved target selectivity, paving the way for next-generation anti-inflammatory agents.
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